Cas no 61125-52-8 (2,5-Piperazinedione,1,4-dimethyl-3,6-bis(phenylmethyl)-, (3S,6S)-)

61125-52-8 structure
Productnaam:2,5-Piperazinedione,1,4-dimethyl-3,6-bis(phenylmethyl)-, (3S,6S)-
2,5-Piperazinedione,1,4-dimethyl-3,6-bis(phenylmethyl)-, (3S,6S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,5-Piperazinedione,1,4-dimethyl-3,6-bis(phenylmethyl)-, (3S,6S)-
- (3S,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione
- cyclobis(N-methylphenylalanine)
- 2,5-Piperazinedione, 1,4-dimethyl-3,6-bis(phenylmethyl)-, (3S-cis)-
- c(Nme-phe)
- SCHEMBL23873935
- CHEMBL422955
- Cyclobis-N-methyl-L-phenylalanine
- DTXSID80210009
- 61125-52-8
-
- Inchi: InChI=1S/C20H22N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1
- InChI-sleutel: KNKXKVUFAHAVOL-ROUUACIJSA-N
- LACHT: CN1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 322.16826
- Monoisotopische massa: 322.168127949g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 411
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 40.6Ų
- XLogP3: 3
Experimentele eigenschappen
- PSA: 40.62
2,5-Piperazinedione,1,4-dimethyl-3,6-bis(phenylmethyl)-, (3S,6S)- Gerelateerde literatuur
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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